2-(3-CHLORO-4-METHOXYBENZENESULFONAMIDO)PROPANAMIDE
Overview
Description
2-(3-CHLORO-4-METHOXYBENZENESULFONAMIDO)PROPANAMIDE is an organic compound characterized by the presence of a sulfonyl group attached to an alaninamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-CHLORO-4-METHOXYBENZENESULFONAMIDO)PROPANAMIDE typically involves the following steps:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with alanine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Coupling reaction: The sulfonyl chloride intermediate is then coupled with alaninamide under mild conditions to form the final product. This step may require the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(3-CHLORO-4-METHOXYBENZENESULFONAMIDO)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
2-(3-CHLORO-4-METHOXYBENZENESULFONAMIDO)PROPANAMIDE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to inhibit certain enzymes.
Materials Science: It is used in the synthesis of advanced materials with specific properties, such as enhanced thermal stability.
Biological Studies: The compound is used in biochemical assays to study enzyme-substrate interactions and protein modifications.
Mechanism of Action
The mechanism of action of 2-(3-CHLORO-4-METHOXYBENZENESULFONAMIDO)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes. The sulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction disrupts the normal function of the enzyme, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-methoxybenzenesulfonamide
- N-(3-chloro-4-methoxyphenyl)alaninamide
- 3-chloro-4-methoxyphenyl isocyanate
Uniqueness
2-(3-CHLORO-4-METHOXYBENZENESULFONAMIDO)PROPANAMIDE is unique due to the presence of both sulfonyl and alaninamide groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it suitable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-[(3-chloro-4-methoxyphenyl)sulfonylamino]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O4S/c1-6(10(12)14)13-18(15,16)7-3-4-9(17-2)8(11)5-7/h3-6,13H,1-2H3,(H2,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKAWIIODCFZIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NS(=O)(=O)C1=CC(=C(C=C1)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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